molecular formula C18H12ClN5OS B2565058 1-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868969-41-9

1-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2565058
CAS No.: 868969-41-9
M. Wt: 381.84
InChI Key: ABBARTNCEFFYCE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves multiple steps, typically starting with the preparation of the core heterocyclic structures. One common route involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone derivatives, which can then be further functionalized to introduce the 4-chlorophenyl and ethanone groups.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ketone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context, but it often involves binding to active sites or modulating the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives and triazolopyridine compounds. Compared to these, 1-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Similar Compounds

  • 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones
  • Triazolopyridine derivatives

These compounds share structural similarities but differ in their specific functional groups and resulting properties.

Biological Activity

1-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Chlorophenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Pyridinyl Group : Known for its role in enzyme inhibition and receptor modulation.
  • Triazolopyridazinyl Group : Associated with various pharmacological activities.

The biological activity of this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signal transduction processes.
  • Induction of Apoptosis : In cancer cells, it may promote programmed cell death through various pathways.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this structure have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Anticancer Activity

Studies suggest that triazole derivatives can induce apoptosis in various cancer cell lines:

  • Mechanism : The compound may activate pro-apoptotic proteins while inhibiting anti-apoptotic factors .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways:

  • Cytokine Inhibition : Similar compounds have been reported to inhibit the release of pro-inflammatory cytokines .

Case Studies and Research Findings

StudyFindings
Barbuceanu et al. (2020)Reported synthesis and antibacterial activity of triazole derivatives; highlighted the importance of structural modifications for enhanced activity .
Chahal et al. (2023)Investigated the anti-inflammatory properties of triazole compounds; noted significant inhibition of COX-II activity .
PMC Review (2020)Summarized the pharmacological profile of 1,2,4-triazoles; emphasized their role as potential drug candidates across various therapeutic areas .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5OS/c19-14-5-3-12(4-6-14)15(25)11-26-17-8-7-16-21-22-18(24(16)23-17)13-2-1-9-20-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBARTNCEFFYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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